tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with bromine and fluorine atoms, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 3-fluoropyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the pyridine ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of the original compound with the bromine atom replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.
Scientific Research Applications
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can also modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
- tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3-bromo-5-fluoropyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
1666113-03-6 |
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Molecular Formula |
C10H12BrFN2O2 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
BCZDTVMUWPIRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)F)Br |
Origin of Product |
United States |
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